molecular formula C13H15ClF2N2O B5744723 (2-chloro-5,6-difluoro-3-methylphenyl)-(4-methylpiperazin-1-yl)methanone

(2-chloro-5,6-difluoro-3-methylphenyl)-(4-methylpiperazin-1-yl)methanone

Cat. No.: B5744723
M. Wt: 288.72 g/mol
InChI Key: HBPFWZIEFIBTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-chloro-5,6-difluoro-3-methylphenyl)-(4-methylpiperazin-1-yl)methanone is a synthetic organic compound with the molecular formula C14H16ClF2NO. It is characterized by the presence of a chloro, difluoro, and methyl-substituted phenyl ring attached to a piperazine moiety via a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-5,6-difluoro-3-methylphenyl)-(4-methylpiperazin-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the substituted phenyl ring and the piperazine derivative.

    Coupling Reaction: The substituted phenyl ring is coupled with the piperazine derivative using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt, under anhydrous conditions.

    Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions

(2-chloro-5,6-difluoro-3-methylphenyl)-(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-chloro-5,6-difluoro-3-methylphenyl)-(4-methylpiperazin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-chloro-5,6-difluoro-3-methylphenyl)-(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-chloro-5,6-difluoro-3-methylphenyl)-(4-methylpiperazin-1-yl)methanone is unique due to its specific substitution pattern on the phenyl ring and the presence of a piperazine moiety. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(2-chloro-5,6-difluoro-3-methylphenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF2N2O/c1-8-7-9(15)12(16)10(11(8)14)13(19)18-5-3-17(2)4-6-18/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPFWZIEFIBTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C(=O)N2CCN(CC2)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.